molecular formula C11H16O2 B13258652 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde

Cat. No.: B13258652
M. Wt: 180.24 g/mol
InChI Key: OUVGZNWSIMTTTC-UHFFFAOYSA-N
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Description

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₆O₂. It is characterized by a cyclohexene ring fused to an oxolane ring with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-2-en-1-yl derivatives with oxolane-3-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the cyclohexene and oxolane rings.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A similar compound with a ketone functional group instead of an aldehyde.

    Oxolane-3-carbaldehyde: Lacks the cyclohexene ring but has a similar aldehyde functional group.

Uniqueness

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the combination of the cyclohexene and oxolane rings with an aldehyde group. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-cyclohex-2-en-1-yloxolane-3-carbaldehyde

InChI

InChI=1S/C11H16O2/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h2,4,8,10H,1,3,5-7,9H2

InChI Key

OUVGZNWSIMTTTC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2(CCOC2)C=O

Origin of Product

United States

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